Methyl 4-chloro-6-hydrazineylnicotinate
Description
Methyl 4-chloro-6-hydrazineylnicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with a chlorine atom at the 4-position, a hydrazineyl group at the 6-position, and a methyl ester at the 2-position. Its synthesis typically involves hydrazine hydrate reacting with a nicotinate ester precursor, followed by purification and characterization via NMR and mass spectrometry .
Properties
IUPAC Name |
methyl 4-chloro-6-hydrazinylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-13-7(12)4-3-10-6(11-9)2-5(4)8/h2-3H,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVDLDNXXSCPAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1Cl)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-6-hydrazineylnicotinate typically involves the reaction of 4-chloro-6-nitropyridine-3-carboxylate with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The nitro group is reduced to a hydrazinyl group, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-6-hydrazineylnicotinate undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 4-chloro-6-hydrazineylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-6-hydrazineylnicotinate involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural differences between Methyl 4-chloro-6-hydrazineylnicotinate and its analogs:
| Compound Name | CAS Number | Substituents (Position) | Key Functional Groups | Structural Similarity Score |
|---|---|---|---|---|
| This compound | 1060808-94-7 | Cl (4), NHNH₂ (6), COOMe (2) | Hydrazineyl, Ester | Reference (1.00) |
| Methyl 6-amino-4-chloronicotinate | 10177-29-4 | Cl (4), NH₂ (6), COOMe (2) | Amino, Ester | 0.95 |
| 4-Chloro-6-methylnicotinic acid | 1351479-18-9 | Cl (4), CH₃ (6), COOH (2) | Carboxylic Acid, Methyl | 0.83 |
| 2,4-Dichloro-6-methylnicotinonitrile | 38367-36-1 | Cl (4,2), CN (6), CH₃ (6) | Nitrile, Dichloro | 0.81 |
Key Observations :
- Hydrazineyl vs. Amino Groups: Methyl 6-amino-4-chloronicotinate (similarity 0.95) replaces the hydrazineyl group with an amino group, reducing hydrogen-bonding capacity and altering reactivity in nucleophilic substitutions .
- Ester vs. Carboxylic Acid : 4-Chloro-6-methylnicotinic acid (similarity 0.83) lacks the methyl ester, increasing polarity and reducing lipid solubility compared to the target compound .

- Nitrile vs. Hydrazineyl: 2,4-Dichloro-6-methylnicotinonitrile (similarity 0.81) features a nitrile group, enhancing electrophilicity but eliminating the hydrazineyl-mediated biological activity .
Physical and Chemical Properties
Data from methyl ester analogs (Table 3 in ) and VOC studies () suggest:
- Volatility : The methyl ester group in the target compound increases volatility compared to carboxylic acid analogs (e.g., 4-Chloro-6-methylnicotinic acid) .
- Solubility : Hydrazineyl and ester groups enhance solubility in polar aprotic solvents (e.g., DMSO) compared to nitrile-containing analogs .
- Stability: Hydrazineyl derivatives may exhibit lower thermal stability than amino or nitrile analogs due to NHNH₂ group decomposition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

